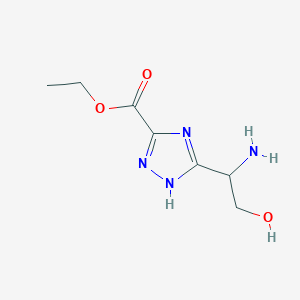

Ethyl 3-(1-amino-2-hydroxyethyl)-1H-1,2,4-triazole-5-carboxylate

Beschreibung

Eigenschaften

IUPAC Name |

ethyl 5-(1-amino-2-hydroxyethyl)-1H-1,2,4-triazole-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N4O3/c1-2-14-7(13)6-9-5(10-11-6)4(8)3-12/h4,12H,2-3,8H2,1H3,(H,9,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APGGSFODXWSUMB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NNC(=N1)C(CO)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 3-(1-amino-2-hydroxyethyl)-1H-1,2,4-triazole-5-carboxylate typically involves the reaction of ethyl cyanoacetate with hydrazine hydrate in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions to ensure the formation of the triazole ring. The reaction mixture is then cooled, and the product is isolated by filtration and purification.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure efficiency and consistency. The use of automated systems for monitoring reaction conditions and quality control is common to maintain the purity and yield of the final product.

Analyse Chemischer Reaktionen

Types of Reactions: Ethyl 3-(1-amino-2-hydroxyethyl)-1H-1,2,4-triazole-5-carboxylate can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form a nitro group.

Reduction: The nitro group can be reduced to an amine.

Substitution: The hydroxyl group can be substituted with other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Typical reducing agents include hydrogen gas (H2) and tin chloride (SnCl2).

Substitution: Various reagents such as alkyl halides can be used for substitution reactions.

Major Products Formed:

Oxidation: Formation of nitro derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of ethers or esters.

Wissenschaftliche Forschungsanwendungen

Ethyl 3-(1-amino-2-hydroxyethyl)-1H-1,2,4-triazole-5-carboxylate has several scientific research applications:

Chemistry: It can be used as a building block for the synthesis of more complex molecules.

Biology: The compound can be utilized in the study of enzyme inhibitors and receptor binding.

Industry: It can be used in the production of agrochemicals and other industrial chemicals.

Wirkmechanismus

The mechanism by which Ethyl 3-(1-amino-2-hydroxyethyl)-1H-1,2,4-triazole-5-carboxylate exerts its effects involves its interaction with specific molecular targets and pathways. The amino group can interact with enzymes or receptors, leading to the modulation of biological processes. The hydroxyl group can form hydrogen bonds, enhancing the compound's binding affinity to its targets.

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Comparison Table

Key Findings from Comparative Analysis

This contrasts with trifluoromethylphenyl (lipophilic) and morpholinoethyl (polar but bulky) analogs . Methoxy (OCH₃) and pyridinyl substituents balance moderate polarity and aromatic interactions, making them suitable for materials science and intermediate synthesis .

Synthetic Challenges: Analogs with nitrophenyl or dimethoxyphenyl groups (e.g., Ethyl 3-(2,4-dimethoxyphenyl)-1H-1,2,4-triazole-5-carboxylate) face decarboxylation or cyclization issues during synthesis, highlighting the stability advantages of the target compound’s amino-hydroxyethyl substituent .

Biological and Industrial Applications: Morpholinoethyl derivatives are prioritized in CNS drug research due to improved blood-brain barrier penetration . Trifluoromethylphenyl analogs are valued in agrochemicals for their resistance to enzymatic degradation . The target compound’s lack of detailed bioactivity data underscores a research gap compared to well-studied analogs like pyridinyl or nitrophenyl derivatives .

Biologische Aktivität

Ethyl 3-(1-amino-2-hydroxyethyl)-1H-1,2,4-triazole-5-carboxylate (CAS Number: 1537639-78-3) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.

- Molecular Formula : C₇H₁₂N₄O₃

- Molecular Weight : 200.20 g/mol

- Structure : The compound features a triazole ring, an ethyl ester functional group, and an amino-alcohol side chain.

Synthesis

The synthesis of this compound typically involves multi-step chemical reactions that may include:

- Formation of the triazole ring.

- Introduction of the ethyl ester group.

- Incorporation of the amino and hydroxyethyl substituents.

This synthetic pathway allows for the modification of the compound to enhance its biological activity.

Antimicrobial Properties

Research indicates that compounds in the triazole class exhibit significant antibacterial and antifungal activities. This compound has shown potential in inhibiting various pathogens:

- Antibacterial Activity : Studies have demonstrated that derivatives of 1,2,4-triazoles can inhibit bacterial growth against strains such as Staphylococcus aureus and Escherichia coli with Minimum Inhibitory Concentrations (MIC) ranging from 0.125 to 8 µg/mL .

- Antifungal Activity : Similar triazole compounds have been evaluated for their antifungal properties against Candida albicans and other fungal pathogens, suggesting a broad spectrum of antimicrobial efficacy .

Enzyme Inhibition

This compound has also been investigated for its ability to inhibit specific enzymes involved in microbial metabolism. This includes:

Case Studies

Several case studies have highlighted the biological activity of this compound:

- Study on Antibacterial Activity : A recent study evaluated the antibacterial effects of various triazole derivatives including this compound. Results indicated that this compound exhibited significant inhibition against multiple bacterial strains .

- Antifungal Testing : In vitro assays showed that this triazole derivative could effectively inhibit the growth of Candida species, demonstrating its potential as an antifungal agent .

Research Findings Summary Table

| Property | Findings |

|---|---|

| Molecular Weight | 200.20 g/mol |

| Antibacterial MIC Range | 0.125 - 8 µg/mL against S. aureus, E. coli |

| Antifungal Activity | Effective against Candida albicans |

| Enzyme Targets | DNA gyrase and topoisomerase IV inhibition |

Q & A

Q. What are the standard synthetic routes for Ethyl 3-(1-amino-2-hydroxyethyl)-1H-1,2,4-triazole-5-carboxylate, and how can reaction progress be monitored?

- Methodological Answer : The compound can be synthesized via a multi-step condensation reaction. A typical route involves reacting ethyl 3-ethoxy-3-iminopropanoate hydrochloride with hydroxylamine or its derivatives under reflux in a polar solvent (e.g., ethanol or toluene) . Reaction progress is monitored using thin-layer chromatography (TLC) with silica plates and UV visualization. Post-synthesis, purification via flash chromatography (e.g., EtOAc/cyclohexane gradients) yields the product. Structural confirmation is achieved through NMR (to identify the ethyl ester at δ ~4.4 ppm and hydroxyl/amino protons), LC-MS (to confirm molecular ion peaks), and elemental analysis (to validate purity >95%) .

Q. What analytical techniques are essential for characterizing this compound’s purity and structural integrity?

- Methodological Answer : Key techniques include:

- NMR : Assign peaks for the ethyl ester group (quartet at δ 4.2–4.5 ppm, triplet for CH at δ 1.2–1.4 ppm), triazole ring protons (δ 7.5–8.5 ppm), and hydroxy/amino groups (broad signals at δ 2.5–5.0 ppm) .

- LC-MS : Confirm the molecular ion [M+H] (expected m/z ~243 for CHNO) and assess purity.

- Elemental Analysis : Verify C/H/N ratios within ±0.3% of theoretical values .

Q. What safety precautions are critical during laboratory handling of this compound?

- Methodological Answer :

- Use inert atmosphere (N/Ar) during synthesis if intermediates are moisture- or oxygen-sensitive .

- Avoid open flames due to potential ester group flammability. Wear nitrile gloves and safety goggles to prevent skin/eye contact .

- Conduct small-scale thermal stability tests (e.g., differential scanning calorimetry, DSC) to assess explosion risks during scale-up .

Advanced Research Questions

Q. How can hydrogen bonding interactions in the crystal structure of this compound inform supramolecular assembly?

- Methodological Answer : Perform single-crystal X-ray diffraction to resolve the structure. Analyze intermolecular hydrogen bonds (e.g., N–H···O between the triazole NH and ester carbonyl) and intramolecular bonds (e.g., O–H···N in the hydroxyethyl group) using software like SHELXL . Apply graph set analysis (e.g., Etter’s formalism) to classify motifs (e.g., rings) and predict packing behavior. These interactions dictate solubility, stability, and co-crystal formation .

Q. What strategies optimize functionalization at the triazole ring or ester group for derivative synthesis?

- Methodological Answer :

- Ester Hydrolysis : React with NaOH in aqueous ethanol (6 h, room temperature) to yield the carboxylic acid derivative, confirmed by loss of the ethyl ester NMR signal .

- Cross-Coupling : Use Pd-catalyzed Suzuki-Miyaura reactions to introduce aryl/heteroaryl groups at the triazole C3 position. Monitor via NMR for new aromatic protons (δ 7.0–8.5 ppm) .

- Amino Group Derivatization : React with acyl chlorides or isocyanates under Schotten-Baumann conditions to form amides/ureas, validated by IR (C=O stretch at ~1650 cm) .

Q. How can computational modeling predict reactivity and decomposition pathways under varying conditions?

- Methodological Answer : Use density functional theory (DFT) to calculate frontier molecular orbitals (HOMO/LUMO) and identify electrophilic/nucleophilic sites. For decomposition studies, simulate thermal stress via molecular dynamics (MD) to predict cleavage of the ester group or triazole ring oxidation. Validate experimentally using thermogravimetric analysis (TGA) and high-resolution mass spectrometry (HRMS) to detect degradation byproducts (e.g., CO loss at ~200°C) .

Q. What advanced spectroscopic methods resolve tautomeric equilibria in the triazole ring?

- Methodological Answer :

- Dynamic NMR : Perform variable-temperature NMR (e.g., 25–100°C in DMSO-d) to observe coalescence of triazole proton signals, indicating 1,2,4-triazole ↔ 1,3,4-triazole tautomerism.

- IR Spectroscopy : Compare carbonyl stretches (ester C=O at ~1700 cm) to detect tautomer-induced electronic effects .

- X-ray Photoelectron Spectroscopy (XPS) : Analyze N1s binding energies to distinguish NH (399–400 eV) and N–O (402–403 eV) environments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.